molecular formula C42H84N14O36S3 B1200844 Estreptomicina CEPA

Estreptomicina CEPA

Cat. No.: B1200844
M. Wt: 1457.4 g/mol
InChI Key: QTENRWWVYAAPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Estreptomicina CEPA is a complex organic molecule with a variety of functional groups. It is characterized by its multiple hydroxyl groups, formyl group, and azaniumyl groups, making it a highly reactive and versatile compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estreptomicina CEPA involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclohexyl ring: This step involves the cyclization of a precursor molecule to form the cyclohexyl ring with hydroxyl groups at specific positions.

    Introduction of the formyl group: The formyl group is introduced through a formylation reaction, typically using reagents like formic acid or formyl chloride.

    Attachment of the oxolan and oxan rings: These rings are attached through glycosidic bonds, which are formed by the reaction of hydroxyl groups with appropriate glycosyl donors.

    Final assembly and trisulfate formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound Estreptomicina CEPA can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

    Condensation: The compound can undergo condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Condensation: Catalysts like acids or bases to facilitate the removal of water or other small molecules.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the formyl group can yield a primary alcohol.

Scientific Research Applications

The compound Estreptomicina CEPA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism by which Estreptomicina CEPA exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as enzymes, receptors, or DNA, leading to changes in cellular function. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: A class of compounds with similar hydroxyl and formyl groups, known for their antioxidant properties.

    Glycosides: Compounds with glycosidic bonds similar to those in the oxolan and oxan rings.

    Polyphenols: Compounds with multiple hydroxyl groups, known for their biological activity.

Uniqueness

The uniqueness of Estreptomicina CEPA lies in its complex structure, which combines multiple functional groups and rings. This complexity allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C42H84N14O36S3

Molecular Weight

1457.4 g/mol

IUPAC Name

[2-[2-[2,4-bis(diaminomethylideneazaniumyl)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-methylazanium;trisulfate

InChI

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)

InChI Key

QTENRWWVYAAPBI-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

Synonyms

Estreptomicina CEPA
Estreptomicina Clariana
Estreptomicina Normon
Strepto Fatol
Strepto Hefa
Strepto-Fatol
Strepto-Hefa
Streptomycin
Streptomycin Grünenthal
Streptomycin Sulfate
Streptomycin Sulfate (2:3) Salt
Streptomycin Sulphate
Streptomycine Panpharma

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estreptomicina CEPA
Reactant of Route 2
Estreptomicina CEPA
Reactant of Route 3
Estreptomicina CEPA
Reactant of Route 4
Estreptomicina CEPA
Reactant of Route 5
Estreptomicina CEPA
Reactant of Route 6
Estreptomicina CEPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.